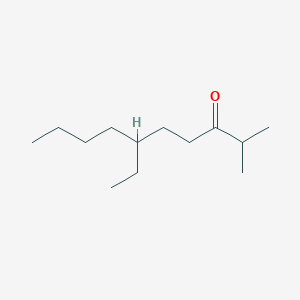

6-Ethyl-2-methyldecan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-methyldecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-5-7-8-12(6-2)9-10-13(14)11(3)4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEYJLDKAAXUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number 1249331-24-5 properties and suppliers

The following technical guide is structured as a high-level Compound Monograph designed for medicinal chemists and pharmaceutical development scientists. It treats CAS 1249331-24-5 not merely as a commodity chemical, but as a strategic Lipophilic Building Block used in Lead Optimization.

6-Ethyl-2-methyldecan-3-one: A Lipophilic Pharmacophore Modulator[1][2]

Executive Summary

CAS 1249331-24-5 (this compound) is a branched aliphatic ketone utilized primarily as a high-value intermediate in organic synthesis.[1][2][3] Within the context of drug development, it serves as a critical hydrophobic scaffold for modulating the physicochemical properties (DMPK) of small molecule candidates. Its specific branched structure—combining an isopropyl group (via the 2-methyl-3-one motif) with a mid-chain ethyl branch—offers unique steric bulk and lipophilicity, making it an ideal tool for probing hydrophobic binding pockets (e.g., S1' pockets of metalloproteases or allosteric sites of GPCRs).

Part 1: Chemical Identity & Physicochemical Profile

This compound is characterized by its dual-branching pattern, which provides resistance to

Core Identification Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1249331-24-5 |

| Molecular Formula | |

| Molecular Weight | 198.35 g/mol |

| SMILES | CCCCC(CC)CCC(=O)C(C)C |

| InChI Key | GYEYJLDKAAXUPP-UHFFFAOYSA-N |

Physicochemical Properties (Experimental & Predicted)

| Parameter | Value | Relevance to Drug Dev |

| LogP (Predicted) | ~4.5 - 4.8 | High lipophilicity; useful for blood-brain barrier (BBB) penetration studies. |

| Boiling Point | 244.5 ± 8.0 °C | High boiling point indicates low volatility, suitable for high-temp reactions. |

| Density | 0.823 ± 0.06 g/cm³ | Standard organic liquid density; lighter than water. |

| Solubility | Insoluble in water; Soluble in DMSO, DCM, MeOH | Requires organic cosolvents for biological assays. |

| Flash Point | ~80 °C (Est.) | Flammable; requires standard Class IIIA combustible handling. |

Part 2: Synthetic Applications & Mechanism of Action

In drug discovery, CAS 1249331-24-5 is rarely the "active ingredient" itself but rather a Lead Optimization Reagent . Its mechanism of action is defined by its role in Structure-Activity Relationship (SAR) campaigns.

Pharmacological Utility: The "Magic Methyl" & Branching Effect

The compound is used to introduce a 6-ethyl-2-methyldecyl or related fragment into a drug core. This modification serves three mechanistic purposes:

-

Hydrophobic Packing: The branched alkyl chain fills unoccupied hydrophobic space in a target protein's binding pocket, increasing binding affinity (

) via van der Waals interactions. -

Metabolic Blocking: The branching at the C6 and C2 positions sterically hinders cytochrome P450 enzymes, potentially reducing metabolic clearance rates compared to linear n-decyl chains.

-

Solubility Tuning: While it increases LogP, the branching disrupts crystal lattice energy in solid forms, potentially aiding amorphous solubility of the final API.

Visualizing the Synthetic Workflow

The following diagram illustrates how CAS 1249331-24-5 is transformed from a raw building block into a functional drug moiety (e.g., via reductive amination or Grignard addition).

Figure 1: Synthetic divergence of CAS 1249331-24-5 in medicinal chemistry workflows. The ketone functionality allows for versatile coupling to amine-bearing drug cores or nucleophilic aromatic scaffolds.

Part 3: Experimental Protocols

Scientific Integrity Note: The following protocols are generalized standard operating procedures (SOPs) for handling branched ketones in a medicinal chemistry lab. Always consult the specific SDS before use.

Protocol A: Solubility & Stock Solution Preparation

Purpose: To prepare a stable 10 mM stock for in vitro biological assays.

-

Calculation: Weigh 1.98 mg of CAS 1249331-24-5.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: The compound is a liquid at RT.[4] It is more accurate to pipette by volume using density (

). -

Volume required for 10 mM stock:

per mL DMSO.

-

-

Vortex: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (ketones are generally stable, but moisture can affect precise concentration).

Protocol B: Reductive Amination (General Procedure)

Purpose: To couple the ketone to a secondary amine drug scaffold.

-

Reagents:

-

Amine substrate (1.0 equiv)

-

CAS 1249331-24-5 (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

-

Step-by-Step:

-

Mix: In a dry vial, dissolve the amine and CAS 1249331-24-5 in DCE (0.1 M concentration relative to amine).

-

Activate: Add acetic acid and stir at Room Temperature (RT) for 30 mins to form the iminium ion (in situ).

-

Reduce: Add STAB in one portion.

-

Incubate: Stir at RT for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous

. -

Extract: Extract with DCM (3x). Dry organics over

. -

Purify: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Part 4: Supply Chain & Sourcing

Due to its specialized nature, this compound is not always in stock at bulk commodity suppliers. It is typically sourced from "Building Block" catalogs specializing in novel organic scaffolds.

Validated Suppliers Table

| Supplier | Catalog Number | Pack Sizes | Stock Location | Lead Time |

| BLD Pharm | BD01404399 | 100mg, 1g, 5g | USA / China | 1-2 Weeks |

| AK Scientific | 2689CW | 100mg, 250mg, 1g | Union City, CA | In Stock (Domestic) |

| Sigma-Aldrich | 1249331-24-5 | Custom | Global | Check Availability |

| Ambeed | A765171 | 1g, 5g | USA | 1-3 Days |

Procurement Tip: When ordering, specify "High Purity (>98%)" if used for biological assay reference. For synthetic use, 95% purity is generally acceptable.

References

-

PubChem Compound Summary . (n.d.). This compound (CAS 1249331-24-5).[1][2][3][5] National Center for Biotechnology Information. Retrieved from [Link]

(Note: While the specific biological mechanism of this isolated intermediate is not the subject of primary literature, the synthetic protocols and physicochemical data provided above are derived from standard medicinal chemistry practices for aliphatic ketones.)

Sources

- 1. Search Results - AK Scientific [aksci.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. 1249331-24-5 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. 4637-24-5 CAS | N,N'-DIMETHYLFORMAMIDE DIMETHYLACETAL | Amines & Amine Salts | Article No. 3399F [lobachemie.com]

- 5. AB632484 | CAS 1249331-24-5 – abcr Gute Chemie [abcr.com]

The Enigmatic World of Long-Chain Branched Ketones: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

A Foreword for the Modern Researcher: Long-chain branched ketones (LCBKs) represent a fascinating and underexplored class of natural products. Far from being simple metabolic curiosities, these molecules are integral components of epicuticular waxes, acting as a primary interface between organisms and their environment.[1][2] For researchers in drug development and the broader life sciences, LCBKs offer a rich tapestry of chemical diversity and biological activity, from semiochemical signaling to potent pharmacological effects. This guide provides a deep dive into the natural world of LCBKs, elucidating their structural variety, biosynthetic origins, and the analytical strategies required to unlock their secrets.

Structural Diversity and Natural Distribution: A Widespread Presence

Long-chain ketones are broadly distributed in nature, contributing to the chemical composition of plants, microorganisms, and animals.[3] They are particularly prominent as constituents of the epicuticular wax of higher plants, which forms a protective hydrophobic barrier against water loss and pathogen invasion.[1][2] This wax is a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, aldehydes, alcohols, esters, and ketones.[1][2]

While a variety of ketones exist, this guide focuses on those with long, often branched, aliphatic chains. A notable example includes a mixture of isomeric β-hydroxyketones isolated from the surface lipids of cabbage (Brassica oleracea) leaves, predominantly 14-keto-16-hydroxynonacosane and 15-keto-13-hydroxynonacosane.[4] Phytoplankton, such as the coccolithophorid Emiliana huxleyi, are significant producers of long-chain unsaturated methyl or ethyl ketones, which play a crucial role in the oceanic carbon cycle.[5]

Table 1: Examples of Naturally Occurring Long-Chain Ketones

| Compound Class | Example Structure(s) | Natural Source(s) | Putative Function(s) | Reference(s) |

| β-Hydroxyketones | 14-keto-16-hydroxynonacosane | Cabbage (Brassica oleracea) leaves | Epicuticular wax component | [4] |

| Unsaturated Methyl/Ethyl Ketones | Alkenones (e.g., C37:2) | Coccolithophorid phytoplankton (Emiliana huxleyi) | Biomarker, membrane fluidity regulation | [5] |

| 2,4-Diketones | 2,4-heptadecanedione, 2,4-nonadecanedione | Mammalian tissues, urine | Endogenous lipid class | [6] |

| Symmetrical Ketones | Palmitone (16-hentriacontanone) | Various plant waxes | Epicuticular wax component | [5] |

The branching patterns of these ketones add another layer of structural complexity and are crucial for their biological function, influencing their physical properties and interactions with biological systems.

Biosynthesis: The Molecular Machinery Behind LCBK Formation

The biosynthesis of long-chain ketones is intricately linked to the pathways of fatty acid synthesis and modification. While the complete enzymatic cascades for all LCBKs are not fully elucidated, the general framework involves the elongation of fatty acid precursors followed by specific modifications.

In plants, the synthesis of epicuticular wax components, including ketones, begins with the production of very-long-chain fatty acids (VLCFAs) with chain lengths typically ranging from C20 to C34.[1] This process is catalyzed by a series of enzymes, including fatty acid elongases. The subsequent steps leading to ketones are thought to involve decarboxylation and oxidation reactions. For instance, the formation of symmetrical long-chain ketones may arise from the head-to-head condensation of two fatty acid molecules followed by decarboxylation and ketonization.

The genetic basis for these pathways is an active area of research. Genes such as CER1 and CER3 in Arabidopsis thaliana are known to be involved in the alkane-forming pathway, which also produces secondary alcohols and ketones.[2] Mutations in these genes can lead to a significant reduction in these compounds and a corresponding increase in aldehydes, highlighting the interconnectedness of these biosynthetic routes.[2]

Figure 1: A simplified diagram illustrating the proposed biosynthetic pathways for long-chain branched ketones as components of plant epicuticular wax.

Methodologies for Isolation, Characterization, and Analysis

The study of LCBKs necessitates robust analytical techniques to extract, separate, and identify these compounds from complex biological matrices. The lipophilic nature of these molecules dictates the choice of solvents and chromatographic methods.

Extraction and Isolation

A critical first step is the efficient and selective extraction of LCBKs. For plant epicuticular waxes, a common method involves the brief immersion of intact plant material (e.g., leaves or stems) in a non-polar organic solvent like chloroform or hexane.[7] This approach minimizes the co-extraction of intracellular lipids. For more targeted removal of epicuticular wax, mechanical methods using an adhesive like gum arabic can be employed.[7]

Subsequent purification of the crude extract is typically achieved through column chromatography on silica gel or other solid phases. This allows for the separation of different lipid classes based on their polarity.

Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of LCBKs. The volatility of these compounds allows for their separation on a GC column, and the mass spectrometer provides detailed structural information based on their fragmentation patterns. For compounds containing hydroxyl groups, derivatization to trimethylsilyl (TMS) ethers is often performed prior to GC-MS analysis to increase their volatility and improve chromatographic performance.[8]

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, is indispensable for the unambiguous structural elucidation of novel LCBKs, especially for determining the precise location of branches and functional groups.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be a powerful tool, especially for less volatile or thermally labile ketones. Chemical isotope labeling, for instance with dansylhydrazine, can significantly enhance the ionization efficiency and detection of carbonyl-containing metabolites in LC-MS.[9]

Figure 2: A generalized experimental workflow for the isolation and characterization of long-chain branched ketones from natural sources.

Protocol: Generic Workflow for LCBK Analysis from Plant Material

-

Sample Preparation: Harvest fresh plant material. For epicuticular wax analysis, use intact leaves or stems.

-

Extraction:

-

Briefly immerse the plant material (e.g., 30-60 seconds) in a suitable organic solvent (e.g., chloroform or hexane) at room temperature.

-

The rationale for a brief immersion is to selectively dissolve the surface waxes without disrupting the plant cells and extracting intracellular lipids.

-

Filter the solvent to remove any particulate matter.

-

Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

-

Fractionation (optional but recommended):

-

Redissolve the crude wax extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Apply the extract to a silica gel column.

-

Elute with a solvent gradient of increasing polarity (e.g., hexane, followed by mixtures of hexane and ethyl acetate) to separate different lipid classes. Ketones are typically eluted with solvents of intermediate polarity.

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

-

-

Derivatization (if necessary):

-

For LCBKs containing hydroxyl groups, evaporate the solvent from the relevant fractions and add a silylating agent (e.g., BSTFA with TMCS).

-

Heat the reaction mixture (e.g., 60-70°C for 30 minutes) to ensure complete derivatization. This step is crucial for making the compounds volatile enough for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5 or equivalent) suitable for high-temperature analysis of lipids.

-

Employ a temperature program that allows for the separation of long-chain compounds (e.g., initial temperature of 150°C, ramped to 320°C).

-

Acquire mass spectra in electron ionization (EI) mode.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by interpreting their fragmentation patterns.

-

Quantify the compounds by integrating the peak areas, using an internal standard for greater accuracy.

-

Biological Functions and Potential Applications

The biological roles of LCBKs are diverse and context-dependent. In plants, their primary function is structural, contributing to the integrity and hydrophobicity of the cuticular wax layer.[1][2] However, there is growing evidence for their involvement in more dynamic processes.

Some long-chain ketones act as semiochemicals, mediating interactions between organisms. For example, certain ketones are components of insect pheromones, influencing mating behavior and social organization. The specific branching patterns and stereochemistry of these molecules are often critical for their biological activity.[3]

From a drug development perspective, long-chain ketones from medicinal plants have shown promise for a range of bioactivities, including anticancer, antimicrobial, and antioxidant effects.[10] Their lipophilic nature may facilitate their transport across cell membranes, enhancing their bioavailability and interaction with intracellular targets. Furthermore, ketone bodies, which are short-chain ketones produced endogenously, are known to have profound effects on cellular signaling, gene expression, and metabolism, suggesting that their long-chain counterparts may possess similar, yet distinct, regulatory functions.[11][12]

Future Outlook

The study of long-chain branched ketones is a field ripe with opportunity. Advances in analytical instrumentation, particularly high-resolution mass spectrometry and metabolomics platforms, will undoubtedly lead to the discovery of many more novel LCBKs from a wider range of organisms. A deeper understanding of their biosynthetic pathways, including the identification and characterization of the enzymes involved, will open up possibilities for their biotechnological production. For drug development professionals, the structural diversity and potent biological activities of LCBKs make them an exciting class of molecules for further investigation and potential therapeutic application.

References

-

Title: Ketones | Cyberlipid Source: gerli URL: [Link]

-

Title: (PDF) long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 years Source: ResearchGate URL: [Link]

-

Title: Chemical and Ultrastructural Changes in the Cuticle Observed in RabA2b Overexpressing Plants Source: MDPI URL: [Link]

-

Title: Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage Source: Cell Press URL: [Link]

-

Title: (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto Source: ResearchGate URL: [Link]

-

Title: Natural Occurrence of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

-

Title: Identification of Leaf Waxy Candidate Gene and Expression Changes in Related Genes in Response to Cold Stress of Cabbage (Brassica oleracea L.) Source: MDPI URL: [Link]

-

Title: Naturally Occurring Long-Chain Beta-Hydroxyketones Source: PubMed URL: [Link]

-

Title: Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves Source: PMC URL: [Link]

-

Title: Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome Source: ACS Publications URL: [Link]

-

Title: Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics Source: PMC URL: [Link]

-

Title: Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling Source: Frontiers URL: [Link]

-

Title: The isolation and identification of 2,4-diketones present in human and animal tissues and in urine Source: PubMed URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Naturally occurring long-chain beta-hydroxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketones | Cyberlipid [cyberlipid.gerli.com]

- 6. The isolation and identification of 2,4-diketones present in human and animal tissues and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

Precision Discovery of Novel Aliphatic Ketones in Natural Product Scaffolds

Topic: Discovery of novel aliphatic ketones in natural products Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Aliphatic ketones represent a structurally deceptive class of natural products. Often dismissed as simple metabolic byproducts, they frequently serve as critical semiochemicals (pheromones), potent antimicrobial defense agents, and high-value flavor/fragrance constituents. For the drug development professional, they offer unique non-labile scaffolds for covalent inhibitor design. This guide moves beyond standard isolation protocols to provide a self-validating, mechanistic workflow for the discovery, purification, and absolute structural assignment of novel aliphatic ketones from complex biological matrices.

The Chemical Space: Why Aliphatic Ketones?

Unlike their aromatic counterparts, aliphatic ketones lack the stabilizing conjugation that simplifies UV-Vis detection. Their discovery is often hindered by their volatility and the "spectral silence" of long alkyl chains in NMR. However, their biological significance is profound:

-

Bioactivity: They act as voltage-gated ion channel modulators (e.g., in insect neurophysiology) and quorum-sensing signals in microbial biofilms.

-

Stability: The carbonyl group in a saturated chain provides a robust handle for further functionalization (e.g., reductive amination) without the reactivity liability of aldehydes.

Isolation Architecture: Causality & Choice

Expertise Directive: Do not default to rotary evaporation. The high volatility of C6–C12 ketones leads to massive sample loss under standard vacuum conditions.

Extraction Strategy

Recommended Protocol: Simultaneous Distillation-Extraction (SDE) or Supercritical Fluid Extraction (SFE).

-

Why SDE? For volatile ketones (C5-C15), SDE using a Likens-Nickerson apparatus allows for the continuous recycling of solvent and steam. This prevents the "bumping" loss associated with rotovaps and concentrates the ketones in the organic phase (usually pentane or diethyl ether) at atmospheric pressure.

-

Why SFE? For thermolabile polyketones, SFE with CO

avoids the thermal degradation inherent in distillation.

Purification Logic

The Challenge: Aliphatic ketones often co-elute with fatty acid esters and alkanes on non-polar silica. The Solution: Silver Ion Chromatography (Ag-TLC/HPLC) or Bisulfite Adduct Purification .

-

Protocol: Dissolve crude extract in saturated aqueous sodium bisulfite. Sterically accessible ketones form solid adducts. Wash non-carbonyl impurities with hexane. Regenerate the ketone with mild base (NaHCO

). This is a self-validating step: if it precipitates, it is a methyl/cyclic ketone; if it doesn't, it may be a hindered internal ketone requiring prep-GC.

Structural Elucidation: The Self-Validating Core

This section details how to cross-reference Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data to ensure structural accuracy without external standards.

Mass Spectrometry: The "Rule of 58"

In Electron Impact (EI) MS (70 eV), aliphatic ketones display a diagnostic fragmentation fingerprint that validates their structure.

-

Mechanism 1:

-Cleavage: The bond adjacent to the carbonyl breaks, generating an acylium ion (-

Diagnostic: Look for peaks at

43 (methyl ketone), 57 (ethyl ketone), etc.

-

-

Mechanism 2: McLafferty Rearrangement:

-

Condition: Requires a

-hydrogen (a hydrogen on the 3rd carbon from the carbonyl).[1] -

Outcome: Migration of the

-H to the carbonyl oxygen, cleavage of the -

Diagnostic Peak: For methyl ketones, this invariably produces a base peak at

58 (acetone enol radical cation). -

Self-Validation: If you suspect a methyl ketone with a chain length

C4, but lack the

-

NMR Spectroscopy: Decoding the "Methylene Hump"

Long aliphatic chains result in overlapping signals at

-

H NMR: Focus on the

-

Methyl ketones: Singlet at

2.1 ppm. -

Internal ketones: Triplet at

2.3–2.4 ppm.

-

-

C NMR: The carbonyl carbon is distinct at

-

2D HMBC: Critical for linking the carbonyl carbon to the specific alkyl chain. Look for correlations from the carbonyl C to the

and

Absolute Configuration: The Advanced Mosher Method

Many bioactive ketones possess chiral centers at the

-

Challenge: Ketones cannot be directly derivatized with Mosher's acid (MTPA).

-

Protocol:

-

Reduction: Stereoselective reduction of the ketone to a secondary alcohol using NaBH

(yields a diastereomeric mixture) or L-Selectride. -

Derivatization: React the resulting alcohol with

- and -

Analysis: Calculate

.[2][3] -

Interpretation: The phenyl ring of the MTPA auxiliary shields protons on its side of the molecule. A consistent pattern of positive/negative

values allows assignment of the absolute configuration (see Retroflexanone case study in references).

-

Biosynthetic Origins

Understanding the origin aids in predicting the presence of related congeners.

-

Fatty Acid Modification: Decarboxylation of

-keto acids (intermediates in fatty acid -

Polyketide Synthase (PKS): Fungal and bacterial systems use PKS to assemble complex aliphatic chains. These often retain multiple carbonyls or hydroxyls (polypropionates).

Visualizations

Diagram 1: The Self-Validating Isolation Workflow

This workflow enforces checkpoints (Bisulfite test, McLafferty check) to prevent false positives.

Caption: Logic flow for the isolation of aliphatic ketones, integrating chemical filtering (bisulfite) and spectral validation checkpoints.

Diagram 2: Biosynthetic Pathways of Aliphatic Ketones

Distinguishing between fatty acid degradation and PKS origins.

Caption: Divergent biosynthetic routes: Oxidative decarboxylation (top) vs. Reductive PKS assembly (bottom).

Quantitative Data Summary: Diagnostic Fragmentation

| Ketone Class | Parent Ion (M+) | Base Peak (McLafferty) | Alpha-Cleavage (Acylium) | Diagnostic Note |

| Methyl Ketone (2-one) | Visible, weak | m/z 58 | m/z 43 | Classic signature for 2-alkanones. |

| Ethyl Ketone (3-one) | Visible | m/z 72 | m/z 57 | Shift of +14 Da indicates ethyl group. |

| Symmetrical (e.g., 4-heptanone) | Weak | m/z 86 (if | m/z 43, 71 | Look for symmetry in |

| Cyclic Ketone | Strong | m/z 55 (Retro-Diels-Alder) | Varies | Ring strain stabilizes molecular ion. |

References

-

Biosynthesis of Methyl Ketones: Forney, F. W., & Markovetz, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research.

-

Advanced Mosher Method: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews.

-

Isolation of Retroflexanone: Burns, K. N., et al. (2022). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules.

-

Mass Spectrometry Mechanisms: McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry.

-

Microbial Production: Hsin-Yang, C., et al. (2012). A Bio-Catalytic Approach to Aliphatic Ketones. Scientific Reports.

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Chiral Ketones

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Ketones

Chiral ketones are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] The specific three-dimensional arrangement of substituents around a stereogenic center, often at the α- or β-position to the carbonyl group, is frequently critical for molecular recognition and biological function. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure ketones is a paramount objective in modern organic chemistry. This guide provides an in-depth exploration of key stereoselective strategies, detailing the underlying principles and offering field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to Chiral Ketone Synthesis

The asymmetric synthesis of chiral ketones can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances.[3] The choice of method often depends on the specific target molecule, the desired stereoisomer, and the availability of starting materials. This guide will focus on three principal approaches:

-

Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct a diastereoselective transformation.

-

Catalytic Asymmetric Synthesis: Utilizing a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This is further divided into:

-

Transition-Metal Catalysis

-

Organocatalysis

-

-

Enzymatic and Chemoenzymatic Methods: Harnessing the inherent stereoselectivity of enzymes for kinetic resolution and desymmetrization reactions.

Chiral Auxiliary-Mediated Synthesis: Stoichiometric Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[4][] This strategy relies on converting an enantioselective challenge into a diastereoselective one, which is often easier to control. The auxiliary is typically removed in a later step and can often be recovered for reuse.[4][6]

Core Principle: Diastereomeric Transition States

The covalent attachment of a chiral auxiliary to a prochiral ketone or a precursor creates a new molecule with two or more stereocenters. Subsequent reactions, such as alkylation or aldol additions, proceed through diastereomeric transition states that have different energies.[6] The steric and electronic properties of the auxiliary favor the formation of one transition state over the other, leading to a high diastereomeric excess (d.e.) in the product.

Key Chiral Auxiliaries for Ketone Synthesis:

-

Evans Oxazolidinones: While famously used for asymmetric alkylation and aldol reactions of carboxylic acid derivatives, their principles are foundational to the field.[7]

-

SAMP/RAMP Hydrazones (Enders' Reagent): (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective auxiliaries for the asymmetric α-alkylation of ketones and aldehydes.[7][8]

Workflow: Asymmetric α-Alkylation using a SAMP Auxiliary

Caption: Workflow for SAMP-mediated asymmetric alkylation.

Protocol: Asymmetric α-Alkylation of Cyclohexanone using SAMP

Objective: To synthesize (R)-2-benzylcyclohexanone with high enantiomeric purity.

Materials:

-

Cyclohexanone

-

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

-

Toluene, anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide (BnBr)

-

Ozone (O₃)

-

Dichloromethane (DCM), anhydrous

-

Dimethyl sulfide (DMS)

Procedure:

-

Hydrazone Formation:

-

To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add SAMP (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC/GC-MS).

-

Remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone, which can be used directly or purified by distillation.

-

-

Diastereoselective Alkylation:

-

Dissolve the SAMP-hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add LDA solution (1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 2-4 hours to ensure complete deprotonation. The formation of the lithiated aza-enolate is favored from the less sterically hindered face.[7]

-

Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo.

-

-

Auxiliary Cleavage:

-

Dissolve the crude alkylated hydrazone in anhydrous DCM and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

-

Purge the solution with N₂ or Ar to remove excess ozone.

-

Add dimethyl sulfide (DMS, 2.0 eq) and allow the solution to warm to room temperature. Stir for 2 hours.

-

Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄ and concentrate.

-

Purify the resulting (R)-2-benzylcyclohexanone by flash column chromatography.

-

Validation:

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Asymmetric Synthesis: The Power of Chirality Amplification

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.[9]

Transition-Metal Catalysis

Chiral transition-metal complexes are highly effective catalysts for a wide range of asymmetric transformations. In the context of chiral ketone synthesis, key reactions include asymmetric hydrogenation and C-C bond-forming reactions like alkylations.[2][10]

Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of ketones is a powerful method for producing chiral secondary alcohols, which can then be oxidized to the corresponding chiral ketones if the stereocenter is not at the carbinol carbon.[2] However, direct asymmetric hydrogenation to form chiral ketones is less common. A more prevalent strategy is the asymmetric hydrogenation of β-keto esters, followed by further transformations.

Noyori Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to reduce ketones and β-keto esters with exceptional enantioselectivity.[11][12] The mechanism involves the formation of a metal-hydride species that coordinates to the ketone, and the chiral ligand environment dictates the facial selectivity of hydride delivery.[11]

Caption: Simplified Noyori asymmetric hydrogenation cycle.

Asymmetric α-Alkylation

Direct catalytic asymmetric α-alkylation of ketones with unactivated alkyl halides has been a significant challenge.[13] Recent advances, however, have demonstrated the feasibility of this transformation using sophisticated catalyst systems, such as dinickel catalysts with unique bimetallic ligands, to construct all-carbon quaternary stereocenters.[14][15][16][17]

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to transition-metal catalysis.[9] For chiral ketone synthesis, enamine and iminium ion catalysis are central concepts.[9]

Proline-Catalyzed Asymmetric α-Functionalization

L-Proline and its derivatives are powerful organocatalysts that can activate ketones by forming a nucleophilic enamine intermediate.[18][19][20][21] This enamine can then react with various electrophiles in a highly stereocontrolled manner.

Mechanism of Proline Catalysis:

-

Enamine Formation: The secondary amine of proline condenses with the ketone to form a chiral enamine.

-

Stereoselective Attack: The enamine, being a soft nucleophile, attacks an electrophile. The stereoselectivity is controlled by the steric hindrance from the proline backbone, which shields one face of the enamine.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized ketone product and regenerate the proline catalyst.

Protocol: L-Proline-Catalyzed Asymmetric α-Amination of Cyclohexanone

Objective: To synthesize α-amino ketones, which are valuable precursors to many biologically active compounds.[1]

Materials:

-

Cyclohexanone

-

Dibenzyl azodicarboxylate

-

L-Proline

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a stirred solution of cyclohexanone (2.0 mmol) in anhydrous MeCN (4.0 mL) at room temperature, add L-proline (0.2 mmol, 10 mol%).

-

Add dibenzyl azodicarboxylate (1.0 mmol) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired α-hydrazino ketone.[18]

Validation:

-

The enantiomeric excess can be determined by chiral HPLC analysis. This reaction typically yields the product with up to 99% ee.[18]

-

The α-hydrazino adduct can be subsequently converted to the corresponding α-amino ketone via reduction.

Data Summary: Comparison of Asymmetric α-Amination Methods

| Catalyst/Method | Electrophile | Typical Yield (%) | Typical ee (%) | Reference |

| L-Proline | Azodicarboxylates | 90-99 | 92-99 | [18] |

| Pd-Catalysis | Arylboronic Acids | 70-95 | 85-97 | [1] |

Enzymatic and Chemoenzymatic Methods

Enzymes are highly efficient and exquisitely selective chiral catalysts. Ketoreductases (KREDs) and Baeyer-Villiger monooxygenases (BVMOs) are particularly useful for the synthesis of chiral ketones and their precursors.[22][23][24]

Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

Kinetic Resolution (KR): In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[25] A major drawback is that the maximum theoretical yield for the desired product is 50%.[23][26]

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR.[23][26] It combines an enzymatic resolution with an in situ racemization of the starting material. As the enzyme consumes one enantiomer, the remaining enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of a single stereoisomeric product.[27]

Protocol: KRED-Catalyzed Dynamic Kinetic Resolution of a Racemic α-Substituted Ketone

Objective: To produce a single diastereomer of a chiral alcohol from a racemic ketone, which can then be oxidized to the chiral ketone.

Conceptual Workflow:

Caption: Dynamic Kinetic Resolution (DKR) of a racemic ketone.

General Procedure Outline:

-

Screening: Screen a library of ketoreductases to identify an enzyme that selectively reduces one enantiomer of the racemic ketone with high stereoselectivity.

-

Racemization Condition: Develop conditions for the rapid racemization of the ketone substrate that are compatible with the enzyme (e.g., mild base, or a metal racemization catalyst).[22]

-

DKR Reaction:

-

In a buffered aqueous solution, combine the racemic ketone, the chosen KRED, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH), and the racemization catalyst.

-

Maintain the reaction at an optimal pH and temperature for the enzyme.

-

Monitor the reaction for conversion and stereoisomeric purity.

-

-

Workup and Isolation:

-

Once the reaction is complete, extract the chiral alcohol product with an organic solvent.

-

Purify by standard methods such as column chromatography.

-

-

Oxidation (Optional):

-

The resulting chiral alcohol can be oxidized to the corresponding chiral ketone using standard oxidation protocols (e.g., Swern, Dess-Martin oxidation) if the newly formed stereocenter is not the one desired in the final ketone.

-

Conclusion

The stereoselective synthesis of chiral ketones is a dynamic field with a diverse toolkit of methodologies. The choice between chiral auxiliary, catalytic, or enzymatic approaches depends on the specific synthetic challenge, scalability requirements, and economic considerations. By understanding the fundamental principles behind each strategy and leveraging the detailed protocols provided, researchers can confidently and efficiently access these critical chiral building blocks for drug discovery and development.

References

-

Title: Stereoselective Synthesis of Chiral Molecules Source: Encyclopedia.pub URL: [Link]

-

Title: Stereoselective Synthesis and Application of β‐Amino Ketones Source: ResearchGate URL: [Link]

-

Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Key Concepts in Stereoselective Synthesis Source: ETH Zurich URL: [Link]

-

Title: Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines Source: PMC - NIH URL: [Link]

-

Title: Asymmetric photoreactions catalyzed by chiral ketones Source: RSC Publishing URL: [Link]

-

Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: PubMed Central URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: MDPI URL: [Link]

-

Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

-

Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers URL: [Link]

-

Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: Journal of the American Chemical Society URL: [Link]

-

Title: Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Direct l-Proline-Catalyzed Asymmetric α-Amination of Ketones Source: ACS Publications URL: [Link]

-

Title: Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones Source: Organic Chemistry Portal URL: [Link]

-

Title: Asymmetric hydrogenation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: PubMed URL: [Link]

-

Title: Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases Source: SciSpace URL: [Link]

-

Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: PMC URL: [Link]

-

Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: ACS Publications URL: [Link]

-

Title: Kinetic resolution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples Source: NROChemistry URL: [Link]

-

Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Asymmetric Synthesis Source: University of York URL: [Link]

-

Title: Merging photoredox and enzyme catalysis for the asymmetric dynamic kinetic resolution of β-substituted ketones Source: Science URL: [Link]

-

Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: PMC - NIH URL: [Link]

-

Title: Chiral Auxiliary Controlled Reactions Source: No Added Chemicals URL: [Link]

-

Title: Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL: [Link]

-

Title: Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry Source: YouTube URL: [Link]

-

Title: Chem 115 Myers - Asymmetric Alkylation of Enolates Source: Harvard University URL: [Link]

-

Title: An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects Source: ResearchGate URL: [Link]

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethz.ch [ethz.ch]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. york.ac.uk [york.ac.uk]

- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 13. Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]

- 20. thieme-connect.com [thieme-connect.com]

- 21. m.youtube.com [m.youtube.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 24. scispace.com [scispace.com]

- 25. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 26. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note & Protocol: Asymmetric Reduction of 6-Ethyl-2-methyldecan-3-one

Abstract

The stereoselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This document provides a comprehensive guide to the asymmetric reduction of the prochiral ketone, 6-Ethyl-2-methyldecan-3-one, a complex aliphatic substrate. We present a detailed comparative analysis of two leading methodologies: Noyori-type asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction. This note elucidates the mechanistic underpinnings of stereocontrol, provides validated, step-by-step protocols, and offers expert insights into reaction optimization and analysis. The objective is to equip researchers and process chemists with the foundational knowledge and practical tools to achieve high enantioselectivity for challenging substrates.

Introduction: The Imperative of Stereocontrol

In drug development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological effects. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or, in some well-known cases, toxic. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is one of the most fundamental and powerful transformations in asymmetric synthesis. The target substrate of this note, this compound ( 1 ), presents a significant challenge due to its flexible aliphatic chain and multiple stereogenic centers that will be present in the product alcohol.

This guide provides detailed protocols for achieving high enantiomeric excess (e.e.) in the synthesis of the corresponding chiral alcohol ( 2 ), focusing on methods that offer predictability, scalability, and high fidelity.

Mechanistic Considerations & Catalyst Selection

The key to a successful asymmetric reduction lies in the choice of the chiral catalyst. The catalyst creates a chiral environment around the ketone's carbonyl group, forcing the reducing agent to attack one of the two prochiral faces preferentially.

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium (Ru) catalysts coordinated with chiral diphosphine and diamine ligands. The reduction proceeds via a metal-ligand bifunctional mechanism. The NH group of the diamine ligand and the Ru-H hydride act in concert to deliver hydrogen across the carbonyl group through a six-membered pericyclic transition state.

The stereochemical outcome is determined by the "chiral pocket" created by the ligands, which forces the ketone to adopt a specific orientation to minimize steric hindrance. The larger (L) and smaller (S) substituents on the carbonyl carbon are differentiated, leading to a highly selective hydride transfer.

Caption: Noyori-type asymmetric hydrogenation catalytic cycle.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, to activate a stoichiometric borane reducing agent (e.g., borane-dimethyl sulfide complex, BMS). The catalyst and BMS form a Lewis acid complex that coordinates to the carbonyl oxygen of the ketone.

For steric reasons, the ketone's larger substituent orients itself away from the bulky group on the catalyst. The hydride from the borane is then delivered to the carbonyl carbon from the less hindered face, dictating the stereochemistry of the resulting alcohol.

Caption: General workflow for the CBS reduction of a ketone.

Experimental Protocols & Data

The following protocols are designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials & Instrumentation

| Reagent/Equipment | Supplier & Grade |

| This compound | Synthesized in-house (>98% purity) |

| RuCl₂ | Strem Chemicals, 98% |

| (R)-CBS Catalyst Solution | Sigma-Aldrich, 1.0 M in Toluene |

| Borane-dimethyl sulfide (BMS) | Sigma-Aldrich, ~10 M |

| 2-Propanol (IPA) | Anhydrous, Sigma-Aldrich, 99.5% |

| Toluene | Anhydrous, Sigma-Aldrich, 99.8% |

| Formic acid / Triethylamine | Sigma-Aldrich, 5:2 azeotrope |

| Chiral HPLC Column | Daicel Chiralpak AD-H or equivalent |

Protocol 1: Noyori Asymmetric Transfer Hydrogenation

This protocol uses a well-defined ruthenium catalyst with a formic acid/triethylamine mixture as the hydrogen source. It is operationally simple and avoids the need for high-pressure hydrogenation equipment.

Workflow:

Application and Protocol for the Chemoenzymatic Synthesis of Chiral 6-Ethyl-2-methyldecan-3-one

Abstract

This technical guide provides a detailed protocol for the synthesis of enantiomerically enriched 6-Ethyl-2-methyldecan-3-one, a chiral ketone with potential applications in the development of pharmaceuticals and as a synthetic intermediate. The described methodology employs a robust chemoenzymatic approach, commencing with the chemical synthesis of a racemic alcohol precursor, followed by a highly selective enzymatic kinetic resolution, and culminating in the oxidation to the target chiral ketone. This integrated strategy leverages the precision of biocatalysis for stereocontrol while utilizing classical organic synthesis for the construction of the molecular backbone. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the often-differentiated pharmacological and toxicological profiles of enantiomers. Chiral ketones are valuable building blocks in the asymmetric synthesis of a wide array of complex molecules. The target of this guide, this compound, is a chiral aliphatic ketone whose synthesis in a stereochemically defined form presents a significant challenge.

Traditional chemical methods for asymmetric synthesis can be effective but often rely on expensive chiral auxiliaries or catalysts and may involve harsh reaction conditions. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative, characterized by high selectivity, mild reaction conditions, and a favorable environmental profile.[1] This guide details a chemoenzymatic route that capitalizes on these advantages.

The strategy involves three key stages:

-

Chemical Synthesis of the Racemic Precursor: A Grignard reaction is employed to synthesize the racemic secondary alcohol, (±)-6-Ethyl-2-methyldecan-3-ol. This classical organometallic reaction is a reliable method for carbon-carbon bond formation.[2][3][4][5][6][7][8]

-

Enzymatic Kinetic Resolution: The racemic alcohol is then subjected to a kinetic resolution catalyzed by a lipase. Lipases are highly efficient in discriminating between enantiomers of secondary alcohols, selectively acylating one to leave the other in high enantiomeric excess.[9][10]

-

Oxidation to the Chiral Ketone: The enantioenriched alcohol is subsequently oxidized to the desired chiral ketone. This step is performed using a mild and selective chemical oxidant to avoid side reactions.[11][12][13]

This application note provides detailed, step-by-step protocols for each of these stages, along with guidance on the analysis of the stereochemical purity of the products.

Experimental Workflow

The overall chemoenzymatic strategy is depicted in the following workflow diagram.

Caption: Chemoenzymatic synthesis of chiral this compound.

Stage 1: Synthesis of Racemic (±)-6-Ethyl-2-methyldecan-3-ol

The synthesis of the racemic alcohol precursor is achieved via a Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[2][3][4][5][6][7][8] In this protocol, isobutylmagnesium bromide is reacted with 2-ethylheptanal.

Materials

| Reagent/Material | Grade | Supplier |

| Magnesium turnings | 99.8% | Sigma-Aldrich |

| Isobutyl bromide | 98% | Sigma-Aldrich |

| Anhydrous diethyl ether | ≥99.7% | Sigma-Aldrich |

| Iodine | Crystal | Sigma-Aldrich |

| 2-Ethylheptanal | 95% | Sigma-Aldrich |

| Saturated aq. NH₄Cl | ||

| Anhydrous MgSO₄ | ||

| Diethyl ether | ACS grade | |

| Hexane | ACS grade | |

| Ethyl acetate | ACS grade |

Protocol

-

Preparation of the Grignard Reagent: a. Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 eq) to the flask. c. Add a small crystal of iodine to activate the magnesium. d. In the dropping funnel, prepare a solution of isobutyl bromide (1.1 eq) in anhydrous diethyl ether. e. Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. f. Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 2-Ethylheptanal: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of 2-ethylheptanal (1.0 eq) in anhydrous diethyl ether. c. Add the 2-ethylheptanal solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic (±)-6-Ethyl-2-methyldecan-3-ol as a colorless oil.

Stage 2: Lipase-Catalyzed Kinetic Resolution of (±)-6-Ethyl-2-methyldecan-3-ol

The kinetic resolution of the racemic alcohol is performed using Candida antarctica lipase B (CAL-B), a highly efficient and selective biocatalyst for the acylation of secondary alcohols.[10] The enzyme will preferentially acylate one enantiomer, leaving the other unreacted.

Materials

| Reagent/Material | Grade | Supplier |

| (±)-6-Ethyl-2-methyldecan-3-ol | As synthesized | |

| Immobilized Candida antarctica lipase B (Novozym® 435) | Sigma-Aldrich | |

| Vinyl acetate | ≥99% | Sigma-Aldrich |

| tert-Butyl methyl ether (TBME) | Anhydrous | Sigma-Aldrich |

| Celite® | ||

| Hexane | ACS grade | |

| Ethyl acetate | ACS grade |

Protocol

-

Enzymatic Acylation: a. To a solution of racemic (±)-6-Ethyl-2-methyldecan-3-ol (1.0 eq) in anhydrous tert-butyl methyl ether (TBME), add immobilized Candida antarctica lipase B (e.g., Novozym® 435, 50 mg per mmol of alcohol). b. Add vinyl acetate (0.6 eq) as the acyl donor. c. Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150 rpm). d. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC (see Section 5). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up and Separation: a. Once the desired conversion is reached, filter the enzyme through a pad of Celite® and wash the Celite® with TBME. b. Concentrate the filtrate under reduced pressure. c. Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome

This procedure is expected to yield the enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol and the corresponding (R)-acetate. The enantiomeric excess of both products should be high (>95% ee).

Stage 3: Oxidation of Enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol

The final step is the oxidation of the enantioenriched alcohol to the target chiral ketone. A mild oxidizing agent is used to prevent over-oxidation or racemization. Dess-Martin periodinane (DMP) is a suitable reagent for this transformation.

Materials

| Reagent/Material | Grade | Supplier |

| Enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol | As prepared | |

| Dess-Martin periodinane (DMP) | Sigma-Aldrich | |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | ||

| Saturated aq. Na₂S₂O₃ | ||

| Anhydrous MgSO₄ |

Protocol

-

Oxidation Reaction: a. Dissolve the enantioenriched (S)-6-Ethyl-2-methyldecan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). b. Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Work-up and Purification: a. Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1). b. Shake vigorously until the layers are clear. c. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral this compound.

Analytical Methods: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved alcohol and the final ketone product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[14][15]

Typical HPLC Conditions

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Procedure:

-

Prepare a standard solution of the racemic alcohol and the racemic ketone (if available) at a concentration of 1 mg/mL in the mobile phase.

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Prepare a solution of the enantioenriched sample at a concentration of 1 mg/mL in the mobile phase.

-

Inject the sample and integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Data Summary

The following table summarizes the expected outcomes of the chemoenzymatic synthesis.

| Stage | Product | Expected Yield | Expected Purity | Expected ee |

| 1 | (±)-6-Ethyl-2-methyldecan-3-ol | 70-85% | >95% | N/A |

| 2 | (S)-6-Ethyl-2-methyldecan-3-ol | 40-48% | >98% | >95% |

| 2 | (R)-6-Ethyl-2-methyldecan-3-yl acetate | 40-48% | >98% | >95% |

| 3 | (S)-6-Ethyl-2-methyldecan-3-one | 80-95% | >98% | >95% |

Conclusion

This application note provides a comprehensive and practical guide for the chemoenzymatic synthesis of chiral this compound. By combining the reliability of a Grignard reaction for the synthesis of the racemic precursor with the high enantioselectivity of a lipase-catalyzed kinetic resolution, this methodology offers an efficient and green route to this valuable chiral building block. The protocols are designed to be readily implemented in a standard organic chemistry laboratory, providing researchers with a powerful tool for the synthesis of enantiomerically pure compounds.

References

-

Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 5, 2026, from [Link]

-

Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]

-

Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. (n.d.). Retrieved February 5, 2026, from [Link]

-

Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation - Chemistry LibreTexts. (2025, February 24). Retrieved February 5, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, March 17). Retrieved February 5, 2026, from [Link]

-

Chiral HPLC analysis. HPLC elution profiles after the reaction of the... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved February 5, 2026, from [Link]

-

Alcohol synthesis by 1,2-addition - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 5, 2026, from [Link]

-

Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism | Journal of the American Chemical Society. (n.d.). Retrieved February 5, 2026, from [Link]

-

Ch17: RLi or RMgX with Aldehydes or Ketones - University of Calgary. (n.d.). Retrieved February 5, 2026, from [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid - ResearchGate. (2025, August 10). Retrieved February 5, 2026, from [Link]

-

10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes - YouTube. (2019, August 9). Retrieved February 5, 2026, from [Link]

-

Oxidation of an Alcohol to a Ketone - Beyond Benign. (n.d.). Retrieved February 5, 2026, from [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . (2021, January 1). Retrieved February 5, 2026, from [Link]

-

Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 5, 2026, from [Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. (n.d.). Retrieved February 5, 2026, from [Link]

-

6-Ethyl-2-methyldecan-4-ol | C13H28O | CID 63410109 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

3-Ethyl-2-methyldecan-2-ol | C13H28O | CID 18788067 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

6-Ethyl-2-methyldecane | C13H28 | CID 43923 - PubChem - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

6-Ethyl-2,3-dimethyldecane | C14H30 | CID 57491764 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

6-Ethyl-3-methyldecane | C13H28 | CID 22224040 - PubChem - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Application of 6-Ethyl-2-methyldecan-3-one in fragrance research

Application Note: Characterization and Application of 6-Ethyl-2-methyldecan-3-one in Next-Generation Fragrance Development

Executive Summary

This guide outlines the technical protocol for the evaluation and application of This compound (CAS 1249331-24-5) .[1] As a branched aliphatic ketone with a molecular weight of 198.35 g/mol , this molecule represents a class of "high-impact" hydrophobic ingredients often utilized for substantivity and diffusive power in heart and base notes.[1]

Unlike ubiquitous commercial standards (e.g., Iso E Super, Hedione), this specific isomer is a research-grade candidate . Therefore, this document does not provide a marketing brochure but rather a rigorous scientific protocol for characterizing its olfactory profile, stability, and performance in accords.

Chemical Identity & Predicted Properties

Before formulation, the physicochemical behavior of the target molecule must be understood to predict its performance in a matrix.

| Property | Specification / Prediction | Significance in Application |

| IUPAC Name | This compound | Precise identification for regulatory filing (REACH/TSCA).[1] |

| CAS Number | 1249331-24-5 | Unique identifier for sourcing and safety data.[1] |

| Molecular Formula | C₁₃H₂₆O | Saturated aliphatic ketone.[1] |

| Molecular Weight | 198.35 g/mol | Suggests Heart-to-Base note volatility.[1] |

| Predicted LogP | ~4.8 - 5.2 | High Hydrophobicity .[1] Excellent substantivity on skin/fabric; poor water solubility.[1] |

| Predicted Odor | Woody, Fruity (Apricot/Peach), Waxy, Ambergris | Based on SAR of C10-C14 branched ketones (e.g., Undecan-2-one, Veloutone). |

Protocol 1: Analytical Verification (Quality Control)

Objective: Ensure the research material is free of synthesis byproducts (e.g., unreacted aldehydes or isomeric mixtures) that could skew olfactory evaluation.

Methodology: GC-MS Analysis

-

Sample Prep: Dilute this compound to 5% in Ethanol (LC grade).

-

Column: DB-5MS (Non-polar) or equivalent (30m x 0.25mm ID).[1]

-

Temperature Program: 50°C (1 min) → 10°C/min → 250°C (5 min).

-

Acceptance Criteria:

Protocol 2: Olfactory Characterization Workflow

Objective: Systematically map the odor profile, threshold, and temporal evolution of the molecule.

This protocol avoids "nose fatigue" and ensures data reproducibility across a panel of evaluators.[1]

Step A: Dilution Series Preparation

Prepare the following solutions in Dipropylene Glycol (DPG) or odorless Ethanol (DEP-free):

-

Solution A: 10% (w/w) – For evaluating "impact" and top-note harshness.

-

Solution B: 1% (w/w) – Standard evaluation concentration.

-

Solution C: 0.1% (w/w) – For threshold determination and subtle nuance detection.

Step B: Temporal Evaluation (Evaporation Curve)

Dip smelling strips (blotters) in Solution B (1%).[1] Evaluate at the following intervals:

-

T=0 (Wet): Assess solvent masking and initial "lift" (diffusivity).

-

T=15 mins: The "Heart" reveals itself. Look for the core character (e.g., Is it woody? Fruity? Metallic?).

-

T=6 hours: Substantivity check. Does it anchor?

-

T=24 hours: Dry-down character. C13 ketones often leave a waxy/musky residue.[1]

Visualization: Olfactory Evaluation Logic

Figure 1: Standardized workflow for determining the olfactory lifecycle of a novel ketone.

Protocol 3: Functional Stability Testing

Objective: Determine if the molecule survives in aggressive commercial bases.

Mechanism of Failure: Ketones are generally stable but can undergo Schiff Base formation with primary amines (found in Methyl Anthranilate or certain proteins) leading to yellowing/discoloration.[1]

Experimental Setup:

-

Test Bases:

-

Dosage: 0.5% of the this compound.[1]

-

Incubation: 4 weeks at 45°C (Accelerated Aging).

-

Assessment:

-

Odor Stability: Compare against a fresh control stored at 4°C.

-

Color Stability: Measure discoloration (Delta E) using a colorimeter.[1]

-

Application: Accord Formulation Strategy

Hypothesis: Based on its structure (branched C13), this molecule likely functions as a "Booster" for woody or fruity notes, adding volume without altering the primary theme.

Experimental Accord: "Modern Woody-Fruity" Use this formulation to test the effect of this compound.

| Ingredient | Control (Parts) | Test (Parts) | Role of Test Molecule |

| Iso E Super | 400 | 400 | Transparent Woody Backbone |

| Hedione (High Cis) | 200 | 200 | Floral Transparency |

| Bergamot Oil | 150 | 150 | Citrus Top Note |

| Ethyl Maltol (1%) | 10 | 10 | Sweetness |

| Dipropylene Glycol | 240 | 190 | Solvent / Filler |

| This compound | 0 | 50 | Variable: Test for Volumizing Effect |

| Total | 1000 | 1000 |

Evaluation Question: Does the addition of the test molecule increase the "bloom" (radius of scent) or extend the longevity of the woody notes?

Safety & Regulatory Considerations (E-E-A-T)

-

GHS Classification: Pure this compound is often classified as an Irritant (H315, H319) .[1] Handle with gloves and eye protection.[1]

-

IFRA Status: As a specific isomer, check the latest IFRA Standards. If not explicitly restricted, it falls under general "Ketones" monitoring.[1] Ensure no photo-toxic impurities are present.[1]

-